Cas no 73399-92-5 (2-Naphthalenecarbonitrile, 5-amino-)

2-Naphthalenecarbonitrile, 5-amino- structure
73399-92-5 structure
Product Name:2-Naphthalenecarbonitrile, 5-amino-
CAS No:73399-92-5
MF:C11H8N2
MW:168.194622039795
CID:542534
PubChem ID:14678734
Update Time:2025-04-24

2-Naphthalenecarbonitrile, 5-amino- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarbonitrile, 5-amino-
    • 5-aminonaphthalene-2-carbonitrile
    • DTXSID70562928
    • F75636
    • 73399-92-5
    • 5-Amino-ss-naphthonitril
    • SCHEMBL4083551
    • EN300-702985
    • 1-amino-6-cyanonaphthalene
    • DB-083829
    • MFCD17012396
    • Inchi: 1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2
    • InChI Key: XNCQQTJNDIPSKS-UHFFFAOYSA-N
    • SMILES: NC1C=CC=C2C=C(C#N)C=CC2=1

Computed Properties

  • Exact Mass: 168.068748264g/mol
  • Monoisotopic Mass: 168.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 2-Naphthalenecarbonitrile, 5-amino-

Introduction to 2-Naphthalenecarbonitrile, 5-amino- (CAS No. 73399-92-5)

2-Naphthalenecarbonitrile, 5-amino-, identified by its Chemical Abstracts Service (CAS) number 73399-92-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a naphthalene core substituted with both a cyano group and an amino group, has garnered considerable attention due to its versatile reactivity and potential applications in the development of novel therapeutic agents.

The structural framework of 2-Naphthalenecarbonitrile, 5-amino- consists of a naphthalene ring system, which is a common motif in many biologically active molecules. The presence of both the cyano (-CN) and amino (-NH₂) functional groups at the 2- and 5-positions, respectively, imparts unique chemical properties that make it a valuable building block for synthetic chemists. The cyano group is known for its ability to participate in various reactions such as nucleophilic addition and condensation reactions, while the amino group offers opportunities for further functionalization through acylation, alkylation, or coupling reactions.

In recent years, there has been growing interest in the development of heterocyclic compounds derived from naphthalene derivatives for their potential pharmacological activities. The combination of the cyano and amino groups in 2-Naphthalenecarbonitrile, 5-amino- allows for the construction of complex molecular architectures that can interact with biological targets in diverse ways. For instance, such compounds have been explored as precursors to kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

One of the most compelling aspects of 2-Naphthalenecarbonitrile, 5-amino- is its utility in the synthesis of biologically active scaffolds. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding affinity and selectivity. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity. The ability to modify the naphthalene core while retaining the cyano and amino functionalities provides a flexible platform for structure-activity relationship (SAR) studies.

The pharmaceutical industry has also shown interest in 2-Naphthalenecarbonitrile, 5-amino- due to its potential as a precursor for drug candidates targeting neurological disorders. Naphthalene derivatives have been studied for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. The incorporation of the cyano group can enhance metabolic stability, while the amino group can be used to introduce polar moieties that improve solubility and bioavailability. These properties make 2-Naphthalenecarbonitrile, 5-amino- a promising candidate for further exploration in medicinal chemistry.

From a synthetic chemistry perspective, 2-Naphthalenecarbonitrile, 5-amino- serves as a versatile intermediate that can be transformed into a wide array of derivatives through various chemical transformations. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at different positions on the naphthalene ring. Additionally, reductive amination or diazotization followed by coupling reactions can extend the molecular framework to include more complex functional groups.

The role of computational chemistry in optimizing synthetic routes for 2-Naphthalenecarbonitrile, 5-amino- cannot be overstated. Advanced computational methods allow researchers to predict reaction outcomes and optimize conditions with high precision. This approach not only accelerates the discovery process but also reduces experimental costs by minimizing trial-and-error experimentation. Molecular modeling techniques have been particularly useful in understanding how different substituents affect the electronic properties and reactivity of the naphthalene core.

In conclusion,2-Naphthalenecarbonitrile, 5-amino- (CAS No. 73399-92-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for constructing biologically active molecules. As our understanding of chemical biology continues to evolve,2-Naphthalenecarbonitrile, particularly derivatives thereof,is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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